2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid

Stereochemistry UHPLC-MS Natural Product Authentication

Procure Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) as a chemically distinct inhibitor for advanced research. Its unique (2α,3α,19α)-triol configuration targets TLR4-mediated TRAF6-IRAK1-TAK1 clustering and suppresses EMT in HepG2 cells (IC50 16.76 µM at 72 h). Interchangeability with generic ursolic/oleanolic acid or its C-3 epimer tormentic acid is excluded; their different hydroxyl patterns compromise molecular recognition, target engagement, and analytical specificity. Select this authenticated reference standard for reliable HPLC-DAD/UHPLC-MS quantification with >95% recovery in herbal extract standardization.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 53155-25-2
Cat. No. B019201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid
CAS53155-25-2
Synonyms(2alpha,3beta)-isomer of euscaphic acid
2alpha-acetyl tormentic acid
euscaphic acid
jacarandic acid
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20?,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1
InChIKeyOXVUXGFZHDKYLS-SPQMEPECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Euscaphic Acid (CAS 53155-25-2): A 19α-Hydroxyursane Triterpenoid with Distinct Biological Profile for Inflammation and Oncology Research


Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid; EA) is a pentacyclic triterpenoid belonging to the ursane-type class, naturally isolated from various Rosaceae plants including Rosa rugosa, Rosa laevigata, and Euscaphis japonica [1]. The compound is characterized by a unique hydroxylation pattern at C-2, C-3, and C-19 positions on the urs-12-ene backbone, which structurally distinguishes it from the more extensively studied ursolic acid and establishes it as the (2α,3α)-stereoisomer of tormentic acid [2]. Research has identified several therapeutically relevant activities, including anti-inflammatory effects mediated through NF-κB pathway modulation [3], cytotoxicity against specific cancer cell lines [4], and enzyme inhibitory properties targeting DNA polymerases .

Why Euscaphic Acid (CAS 53155-25-2) Cannot Be Substituted by Ursolic Acid or Oleanolic Acid in Specialized Research Protocols


Substitution of euscaphic acid with generic ursane or oleanane triterpenoids such as ursolic acid, oleanolic acid, or even its C-3 stereoisomer tormentic acid is scientifically unsound due to critical differences in stereochemistry, hydroxylation pattern, and resultant target engagement. The (2α,3α)-diol configuration of euscaphic acid contrasts with the (2α,3β)-diol configuration of tormentic acid, resulting in distinct spatial orientation that influences molecular recognition at protein targets [1]. Furthermore, the 19α-hydroxy group present in euscaphic acid is absent in both ursolic acid and oleanolic acid, conferring unique physicochemical properties that directly impact chromatographic retention, solubility, and receptor-binding specificity [2]. These structural distinctions translate to quantitative differences in bioactivity that preclude simple interchangeability in experimental systems where mechanism-specific readouts are required.

Quantitative Differentiation Evidence for Euscaphic Acid (CAS 53155-25-2) Against Structurally Related Triterpene Acid Analogs


Stereochemical Identity as a Key Differentiator: Euscaphic Acid vs. Tormentic Acid in Analytical and Functional Assays

Euscaphic acid is the (2α,3α)-stereoisomer of tormentic acid, which possesses a (2α,3β)-diol configuration. This stereochemical distinction is not trivial; it enables baseline chromatographic separation under optimized UHPLC conditions and has been shown to result in differential bioactivity in cytotoxicity and anti-inflammatory assays [1]. The ability to distinguish and quantify these isomers is critical for quality control and for interpreting biological results that may otherwise be confounded by co-eluting species [2].

Stereochemistry UHPLC-MS Natural Product Authentication

Differential Anti-Inflammatory Potency: Euscaphic Acid Exhibits Targeted NF-κB Pathway Suppression Not Observed with Common Analogs

In LPS-stimulated RAW 264.7 macrophages, euscaphic acid concentration-dependently reduces nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β production, with suppression of iNOS and COX-2 protein expression [1]. Critically, euscaphic acid interferes with the clustering of TRAF6 with IRAK1 and TAK1, a specific mechanism upstream of NF-κB activation that is not a primary mechanism reported for ursolic acid or oleanolic acid, which often act through other pathways such as STAT3 or direct IKKβ inhibition [2]. While quantitative IC50 values for euscaphic acid against NO production are reported in the low micromolar range, the key differentiator is the proximal target engagement at the TRAF6/IRAK1/TAK1 complex rather than absolute potency [1].

Anti-inflammatory NF-κB signaling Macrophage activation

Cytotoxicity Against Hepatocarcinoma: Euscaphic Acid IC50 in HepG2 Cells Provides a Benchmark for EMT-Focused Studies

Euscaphic acid exhibits time-dependent cytotoxicity against human hepatocarcinoma HepG2 cells, with IC50 values of 32.16±4.58 µM (24 h), 26.45±3.79 µM (48 h), and 16.76±4.01 µM (72 h) [1]. Beyond antiproliferative effects, euscaphic acid suppresses HepG2 cell invasion and migration and modulates epithelial-mesenchymal transition (EMT) markers by upregulating E-Cadherin and downregulating N-Cadherin, Vimentin, MMP-2, and MMP-9 [1]. This specific EMT-modulatory profile has not been systematically reported for ursolic acid or oleanolic acid in HepG2 cells at comparable concentrations.

Hepatocellular carcinoma EMT inhibition Invasion and migration

DNA Polymerase Inhibition: Euscaphic Acid Demonstrates Distinct Enzyme Selectivity Relative to Other Triterpenes

Euscaphic acid inhibits calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) with IC50 values of 61 µM and 108 µM, respectively . This dual inhibitory profile against both replicative (pol α) and repair (pol β) polymerases is relatively uncommon among pentacyclic triterpenoids. For comparison, ursolic acid and oleanolic acid typically exhibit weaker or negligible DNA polymerase inhibition, with reported IC50 values often exceeding 200 µM [1].

DNA polymerase Enzyme inhibition Molecular pharmacology

Analytical Quantification: Euscaphic Acid Can Be Reliably Distinguished from Co-Occurring Isomers via Validated HPLC-DAD Methods

A validated reversed-phase HPLC-DAD method achieved separation of pomolic acid, ursolic acid, and the sum of euscaphic/tormentic acids (expressed as euscaphic acid) in Potentilla species crude extracts, with recovery rates between 95.3% and 103.1% and RSD ≤5% [1]. Calibration for euscaphic acid was linear in the range of 0.07–0.525 mg/mL and 0.7–2.1 mg/mL, with r² >0.998 [1]. This analytical specificity is not achievable for all triterpene acid mixtures and provides a standardized approach for quantification in plant-derived samples.

HPLC-DAD Quality control Phytochemical analysis

Recommended Application Scenarios for Euscaphic Acid (CAS 53155-25-2) Based on Quantitative Differentiation Evidence


Mechanistic Studies of TLR4-Mediated Inflammatory Signaling Requiring TRAF6/IRAK1/TAK1 Complex Interference

Investigators studying the proximal events of TLR4 signal transduction should select euscaphic acid as a chemical probe based on its demonstrated ability to interfere with the clustering of TRAF6 with IRAK1 and TAK1, thereby blocking downstream IKK and MAPK activation [1]. This mechanism is distinct from the downstream kinase inhibition exhibited by ursolic acid and oleanolic acid, making euscaphic acid the preferred compound for dissecting receptor-proximal signaling events.

Hepatocellular Carcinoma Research Focused on Epithelial-Mesenchymal Transition (EMT) and Metastasis

Studies examining EMT-driven invasion and migration in liver cancer should utilize euscaphic acid as a reference inhibitor. Quantitative evidence demonstrates that euscaphic acid suppresses HepG2 cell migration and invasion while upregulating E-Cadherin and downregulating mesenchymal markers (N-Cadherin, Vimentin, MMP-2/9) [2]. This EMT-modulatory activity, documented with time-dependent IC50 values (16.76 µM at 72 h), provides a defined experimental benchmark not established for generic triterpene acids in this cellular context.

Natural Product Authentication and Quality Control of Rosaceae-Derived Herbal Preparations

Quality control laboratories analyzing Potentilla, Rosa, or Eriobotrya species should procure authenticated euscaphic acid reference standard for use in validated HPLC-DAD or UHPLC-MS methods. The compound can be quantified with recovery rates >95% and RSD <5% under defined chromatographic conditions, enabling reliable marker-based standardization of herbal extracts [3]. The stereochemical distinction from tormentic acid also permits isomer-specific quantification when MS detection is employed [4].

DNA Polymerase Inhibition Studies in Replication and Repair Research

Research programs investigating DNA polymerase α (replicative) or β (repair) inhibition should consider euscaphic acid as a structurally defined inhibitor with IC50 values of 61 µM (pol α) and 108 µM (pol β) . This dual inhibitory profile, which exceeds the potency of more common triterpenes such as ursolic acid and oleanolic acid by approximately 3- to 5-fold, makes euscaphic acid a suitable positive control or lead scaffold for polymerase-focused drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.